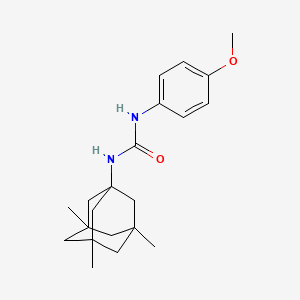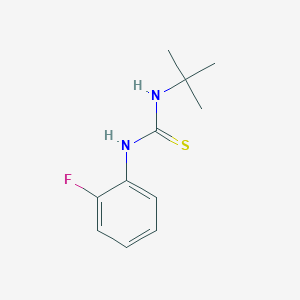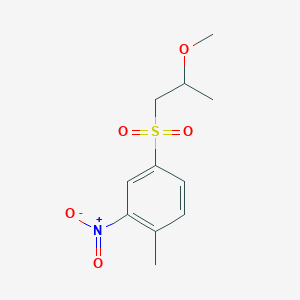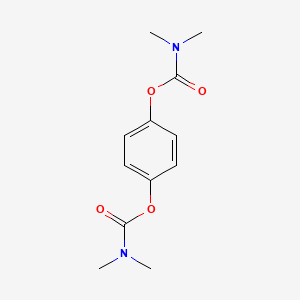![molecular formula C22H31N3O5S B4024348 1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4024348.png)
1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane
Descripción general
Descripción
Synthesis Analysis
The synthesis of related azabicyclooctane derivatives typically involves complex reactions. For instance, the synthesis of 1, 2-diazabicyclo [2.2.2] octane derivatives is achieved through a general method involving nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine carboxylic acids, and cyclization to form the azabicycloalkanes (Mikhlina, E. E., Komarova, N., & Rubtsov, M., 1967). These steps illustrate the complexity and the detailed synthetic routes required to construct the azabicyclooctane core.
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives reveals significant insights into their chemical behavior. The structural elucidation is typically achieved through spectroscopic methods such as NMR, which helps in understanding the conformation and spatial arrangement of atoms within the molecule. For example, the structure of compounds synthesized from reactions involving (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with aromatic aldehydes, leading to azabicyclooctane derivatives, was established based on 1H NMR data (Madesclaire, M., et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of azabicyclooctane derivatives is influenced by their structural features. Reactions such as reduction, nitrosation, and rearrangement are common, yielding various novel compounds. For instance, the reduction of 6-hydroxyimino derivatives and subsequent reactions lead to the formation of new azabicyclooctane compounds with unique structures and properties (Bondavalli, F., et al., 1978).
Propiedades
IUPAC Name |
[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-21(2)12-18-13-22(3,14-21)15-24(18)20(26)16-7-9-23(10-8-16)31(29,30)19-6-4-5-17(11-19)25(27)28/h4-6,11,16,18H,7-10,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBNVZGBFNOKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4024269.png)
![methyl {5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4024271.png)


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4024296.png)
![ethyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4024299.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4024320.png)


![4-methyl-N-[4-(pentafluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4024351.png)
![3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4024352.png)

![2-[benzyl(methyl)amino]ethyl 2-methylbenzoate hydrochloride](/img/structure/B4024360.png)
